2-(Acetyloxy)-3-methylbenzoic acid

Descripción

Contextualization within the Class of Aromatic Carboxylic Acid Derivatives

2-(Acetyloxy)-3-methylbenzoic acid belongs to the broad class of aromatic carboxylic acids. slideshare.net These compounds are characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. slideshare.net The presence of both the carboxylic acid and an ester (acetyloxy group) on the benzene (B151609) ring, along with a methyl group, gives this compound a distinct chemical personality. matrix-fine-chemicals.comnih.gov This combination of functional groups influences its physical and chemical properties, such as its melting point, solubility, and reactivity. slideshare.netchemsrc.com Aromatic carboxylic acids are generally crystalline solids with relatively high melting points and are often soluble in hot water and organic solvents. slideshare.net The specific arrangement of the substituents on the benzene ring in this compound—the ortho-acetyloxy and meta-methyl groups relative to the carboxylic acid—plays a crucial role in its chemical behavior and potential applications.

Historical Trajectories and Early Academic Inquiries into the Compound's Structure and Reactivity

Historically, the study of aromatic carboxylic acids and their derivatives has been a cornerstone of organic chemistry. While specific early academic inquiries into this compound are not extensively documented in readily available literature, the foundational knowledge of related compounds like benzoic acid and salicylic (B10762653) acid paved the way for understanding its structure and reactivity. Early research would have focused on classical methods of synthesis, likely involving the acetylation of 3-methylsalicylic acid. The reactivity of the compound would have been explored through reactions typical of carboxylic acids and esters, such as hydrolysis, esterification, and reactions at the aromatic ring. The synonym "Cresopirine" suggests a potential historical connection to cresotic acids, which are methyl-substituted hydroxybenzoic acids. nih.govchemicalbook.com

Current Academic Significance and Emerging Research Frontiers for the Compound

In contemporary chemical research, this compound is recognized for its potential applications in various fields. It is commercially available from several chemical suppliers, indicating its use as a building block in organic synthesis or as a subject of study in its own right. matrix-fine-chemicals.comchemicalbook.comazurewebsites.netsigmaaldrich.comfishersci.es Current research interest lies in its potential as a bioactive molecule. For instance, it has been used in high-throughput screening assays to identify inhibitors of enzymes like hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4). targetmol.comtargetmol.com This suggests an emerging frontier for the compound in the exploration of new therapeutic agents. Furthermore, its structural similarity to other pharmacologically active benzoic acid derivatives continues to fuel research into its biological properties.

Interdisciplinary Research Relevance: Bridging Organic Synthesis, Structural Chemistry, and Biological Sciences

The study of this compound exemplifies the interdisciplinary nature of modern chemical research.

Organic Synthesis: Chemists are interested in developing efficient and novel synthetic routes to this and related molecules. The Ullmann reaction, for example, is a method used to synthesize related 2-phenoxybenzoic acids. nih.gov The reactivity of its functional groups makes it a versatile starting material or intermediate for the synthesis of more complex molecules. guidechem.com

Structural Chemistry: The three-dimensional arrangement of atoms in this compound is of fundamental interest. Techniques such as X-ray crystallography could be used to determine its solid-state structure, providing insights into intermolecular interactions like hydrogen bonding. Understanding the conformation of the molecule is crucial for predicting its interactions with biological targets. nih.gov

Biological Sciences: The compound's use in screening assays for enzyme inhibitors highlights its relevance to the biological sciences. targetmol.comtargetmol.com Research in this area could uncover potential therapeutic applications. The study of how its structure relates to its biological activity is a key aspect of medicinal chemistry and drug discovery. The degradation of aromatic carboxylic acids through processes like ozonation is also an area of environmental research, as these compounds can be byproducts of water treatment. rsc.org

Chemical and Physical Properties

| Property | Value |

| CAS Number | 4386-39-4 matrix-fine-chemicals.comchemsrc.comfishersci.es |

| Molecular Formula | C10H10O4 matrix-fine-chemicals.comchemsrc.comazurewebsites.net |

| Molecular Weight | 194.18 g/mol nih.gov |

| Melting Point | 115°C chemsrc.com |

| Boiling Point | 324.5°C at 760 mmHg chemsrc.com |

| Density | 1.245 g/cm³ chemsrc.com |

| Flash Point | 128.2°C chemsrc.com |

| InChIKey | XRBMKGUDDJPAMH-UHFFFAOYSA-N matrix-fine-chemicals.comnih.govfishersci.es |

| SMILES | CC1=C(C(=CC=C1)C(=O)O)OC(=O)C matrix-fine-chemicals.comnih.gov |

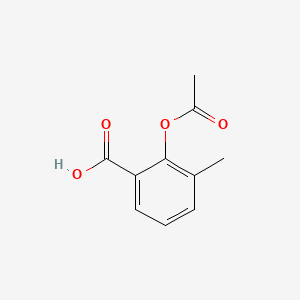

Structure

3D Structure

Propiedades

IUPAC Name |

2-acetyloxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBMKGUDDJPAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195964 | |

| Record name | 2-Acetoxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4386-39-4 | |

| Record name | 2-(Acetyloxy)-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cresopirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4386-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxy-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESOPIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G83E641HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Acetyloxy 3 Methylbenzoic Acid and Its Derivatives

Established Synthetic Pathways to 2-(Acetyloxy)-3-methylbenzoic Acid

The synthesis of this compound primarily involves the modification of precursor benzoic acid derivatives. These methods are well-documented and provide reliable routes to the target compound.

Acylation Reactions of Precursor Benzoic Acid Derivatives

The most common and direct method for the synthesis of this compound is the acylation of 3-methylsalicylic acid. This reaction involves the introduction of an acetyl group to the hydroxyl moiety of 3-methylsalicylic acid. Acetic anhydride (B1165640) is a frequently used acylating agent for this transformation. google.com The reaction is typically catalyzed by an acid, such as sulfuric acid, and may require heating to proceed to completion. youtube.com

A patented industrial process describes the acylation of 3-hydroxy-2-methylbenzoic acid with acetic anhydride. google.com This process can be carried out at temperatures ranging from -5 to +25 °C. google.com After the reaction, the product, this compound, can be precipitated by the addition of an acid. google.com

| Precursor | Reagent | Conditions | Product | Reference |

| 3-Methylsalicylic acid | Acetic anhydride | Acid catalyst, heat | This compound | google.comyoutube.com |

| 3-Hydroxy-2-methylbenzoic acid | Acetic anhydride | -5 to +25 °C, followed by acid precipitation | This compound | google.com |

Multi-step Synthesis Strategies for Derivatization

In some instances, a multi-step approach is necessary to synthesize derivatives of this compound or the parent compound itself from more readily available starting materials. For example, one patented method begins with 3-chloro-2-methylphenol, which undergoes a series of reactions including benzylation, Grignard reaction with carbon dioxide, and subsequent hydrogenation to yield 3-hydroxy-2-methylbenzoic acid. This intermediate can then be acetylated to form the final product. google.comgoogle.com

Another synthetic route starts from 3-aminonaphthalene-1,5-disulfonic acid. Through a series of reactions including treatment with alkali metal hydroxide (B78521) and water at high temperatures, followed by acidification and reaction with acetic anhydride, 3-acetoxy-2-methylbenzoic acid is obtained. google.com This method highlights the versatility of starting materials that can be employed in the synthesis of this compound.

Role of this compound as a Synthetic Intermediate in Complex Molecule Construction

The utility of this compound extends beyond its direct applications, as it serves as a crucial building block in the synthesis of more complex and functionally diverse molecules. lookchem.com

Precursor in Pharmaceutical and Agrochemical Research Synthesis

In the realm of pharmaceuticals, this compound is a key precursor for certain active pharmaceutical ingredients. For instance, it is utilized in the synthesis of novel HIV protease inhibitors. google.com The reaction involves the coupling of this compound with a complex amine, such as a decahydroisoquinoline (B1345475) derivative, to form an amide bond. google.com

In the field of agrochemicals, derivatives of benzoic acid are important intermediates. For example, 2-methyl-4-acetylbenzoic acid is a key intermediate in the synthesis of the broad-spectrum insecticide Fluralaner. google.com While not a direct application of this compound, this illustrates the importance of substituted benzoic acids in this sector.

Building Block for Heterocyclic Compounds and Other Functionalized Molecules

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds. The carboxylic acid and the acetylated phenol (B47542) moieties can undergo a range of chemical transformations to construct ring systems. For example, derivatives of 2-methylbenzoic acid have been used to synthesize dibenz[b,e]oxepins, a class of heterocyclic compounds. researchgate.net

Furthermore, the conversion of this compound to its more reactive acid chloride derivative, 3-acetoxy-2-methylbenzoyl chloride, significantly enhances its utility as a synthetic intermediate. google.com This acid chloride can readily react with nucleophiles to form a variety of functionalized molecules. google.com

Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis

For laboratory-scale synthesis, optimizing reaction conditions is crucial for maximizing yield and purity. In the acylation of 3-hydroxy-2-methylbenzoic acid, controlling the temperature is important. The reaction can be effectively carried out at temperatures between -5 and +25 °C. google.com The purity of the final product can be high, with HPLC analysis showing purities of 95% to 99.5% for the crude product. google.com

Further purification of this compound can be achieved through recrystallization. google.com A study on the crystal structure of 3-acetoxy-2-methylbenzoic acid reported obtaining colorless block-shaped crystals from a hot methanol (B129727) solution. nih.gov

| Parameter | Condition | Outcome | Reference |

| Acylation Temperature | -5 to +25 °C | Effective synthesis | google.com |

| Product Purity (Crude) | 95-99.5% (HPLC) | High purity achievable | google.com |

| Purification Method | Recrystallization from methanol | Colorless block-shaped crystals | nih.gov |

| Acid Chloride Formation Temperature | 70-90 °C | Preferred reaction temperature | google.com |

Exploration of Chemo- and Regioselective Synthesis Approaches

The synthesis of specifically substituted aromatic compounds like this compound is a significant challenge in organic chemistry, demanding precise control over the placement of functional groups on the benzene (B151609) ring. The relative positions of the acetyl, carboxyl, and methyl groups are critical to the molecule's chemical identity and reactivity. Consequently, advanced synthetic methodologies that ensure high chemo- and regioselectivity are paramount. Chemoselectivity involves the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one position over all other possible positions.

A primary challenge in synthesizing derivatives of 3-methylbenzoic acid (m-toluic acid) is directing new substituents to a specific location, as standard electrophilic aromatic substitution reactions often yield a mixture of ortho and para isomers. wikipedia.org To overcome this, strategies such as directed ortho-metalation (DoM) have become powerful tools for achieving high regioselectivity.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation is a highly effective method for the regioselective functionalization of aromatic rings. wikipedia.org The technique relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. This group, typically containing a heteroatom, coordinates with an organolithium reagent (a strong base), facilitating the deprotonation of the proton at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate, which can then react with various electrophiles to introduce a substituent exclusively at that ortho-position. wikipedia.org

Historically, groups like amides and methoxy (B1213986) groups have been used as effective DMGs. wikipedia.org However, recent advancements have shown that the carboxylic acid group itself can function as a directing group, even without prior protection. organic-chemistry.orgacs.orgrsc.org This is a significant development as it streamlines the synthetic process by eliminating the need for protection and deprotection steps.

In this approach, an unprotected benzoic acid is treated with multiple equivalents of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) at very low temperatures (e.g., -78°C to -90°C). organic-chemistry.orgrsc.org The first equivalent of the base deprotonates the acidic carboxylic proton, forming a lithium carboxylate. This carboxylate then acts as the DMG, directing the second equivalent of the base to remove a proton from the adjacent ortho-position. The resulting dilithiated species can then be quenched with an electrophile to introduce a new substituent with high regioselectivity.

The choice of base and reaction conditions is critical for controlling the site of metalation. For instance, studies on 2-methoxybenzoic acid have shown that using s-BuLi/TMEDA results in exclusive deprotonation at the C6 position (ortho to the carboxylate), whereas using a combination of n-BuLi and potassium tert-butoxide (t-BuOK) can reverse the regioselectivity. organic-chemistry.orgacs.orgacs.org This demonstrates the nuanced control that can be exerted over the reaction's outcome.

| Substrate | Base / Additive | Temperature | Electrophile (E+) | Outcome / Product | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | s-BuLi / TMEDA | -90°C to -78°C | Methyl iodide | Regioselective formation of 2-methylbenzoic acid. | rsc.org |

| 2-Methoxybenzoic Acid | s-BuLi / TMEDA | -78°C | General Electrophiles | Exclusive substitution at the C6 position (ortho to carboxylate). | organic-chemistry.orgacs.org |

| 2-Methoxybenzoic Acid | n-BuLi / t-BuOK | -78°C | General Electrophiles | Reversal of regioselectivity (substitution at C3). | organic-chemistry.orgacs.org |

| 2-Methoxybenzoic Acid | LTMP / Me3SiCl | -78°C | Trimethylsilyl chloride | Forms 2-methoxy-6-(trimethylsilyl)benzoic acid in 92% yield, free of isomers. | acs.org |

Regiocontrolled Multi-step Synthesis

An alternative to DoM involves a multi-step pathway where the desired substitution pattern is established from a carefully chosen starting material. A patented method for preparing 3-hydroxy-2-methylbenzoic acid, the direct precursor to this compound, exemplifies this approach. google.com This synthesis ensures the correct regiochemistry from the outset.

The synthesis begins with 3-chloro-2-methylphenol, a starting material that already contains the methyl group and a chloro-substituent in the correct relative positions to guide the subsequent reactions. The phenolic hydroxyl group is first protected as a benzyl (B1604629) ether. The key step for establishing the regiochemistry of the carboxyl group involves the formation of a Grignard reagent by reacting the aryl chloride with magnesium. This organometallic intermediate is then carboxylated with carbon dioxide, which selectively introduces the carboxylic acid group at the position formerly occupied by the chlorine atom. Finally, the benzyl protecting group is removed via catalytic hydrogenation to yield 3-hydroxy-2-methylbenzoic acid. google.com This product can then be acetylated to form the final compound.

This method is highly regioselective because the positions of the functional groups are locked in by the structure of the initial reactant and the specific sequence of reactions.

| Step | Starting Material | Reagents | Intermediate / Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | 3-Chloro-2-methylphenol | Benzyl chloride | 2-Benzyloxy-6-chlorotoluene | Protection of the hydroxyl group. | google.com |

| 2 | 2-Benzyloxy-6-chlorotoluene | Magnesium (Mg) | (3-Benzyloxy-2-methylphenyl)magnesium chloride | Formation of a Grignard reagent. | google.com |

| 3 | (3-Benzyloxy-2-methylphenyl)magnesium chloride | Carbon dioxide (CO2) | 3-Benzyloxy-2-methylbenzoic acid | Regioselective introduction of the carboxyl group. | google.com |

| 4 | 3-Benzyloxy-2-methylbenzoic acid | H2, Catalyst | 3-Hydroxy-2-methylbenzoic acid | Deprotection of the hydroxyl group. | google.com |

Comprehensive Spectroscopic Characterization Methodologies for 2 Acetyloxy 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. slideshare.net It provides precise information regarding the chemical environment, connectivity, and spatial arrangement of atoms, making it the cornerstone for the structural assignment of organic compounds. scispace.com

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(Acetyloxy)-3-methylbenzoic acid, the spectrum is expected to show distinct signals corresponding to the carboxylic acid proton, the aromatic protons, the acetoxy methyl protons, and the aromatic methyl protons.

The single proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet significantly downfield, typically in the range of 10-12 ppm. thermofisher.com This characteristic downfield shift is due to strong deshielding and its involvement in hydrogen bonding.

The three protons of the acetoxy methyl group (–OCOCH₃) are expected to produce a sharp singlet, typically around 2.3 ppm, due to the deshielding effect of the adjacent carbonyl group. thermofisher.com Similarly, the three protons of the methyl group attached directly to the aromatic ring (–CH₃) would also appear as a singlet, likely in a similar region, around 2.3-2.5 ppm.

The aromatic region of the spectrum is expected to display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the three substituents. The carboxylic acid and acetoxy groups are electron-withdrawing, which tends to deshield nearby protons (shifting them downfield), while the methyl group is weakly electron-donating. The proton ortho to the deshielding carboxyl group is expected to be the most downfield, likely appearing around 8.0-8.2 ppm. thermofisher.com The other aromatic protons would appear between 7.0 and 7.8 ppm.

Spin-spin coupling between adjacent aromatic protons would result in characteristic splitting patterns. For instance, a proton with two adjacent proton neighbors would appear as a triplet (or more accurately, a doublet of doublets if the coupling constants are different). A proton with one neighbor would appear as a doublet. These multiplicities are crucial for determining the relative positions of the protons on the aromatic ring. stackexchange.comchegg.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Aromatic (H6) | ~8.1 | Doublet of Doublets |

| Aromatic (H4, H5) | 7.1 - 7.7 | Multiplet |

| Acetoxy Methyl (-OCOCH₃) | ~2.3 | Singlet |

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. Due to the lack of symmetry in this compound, ten distinct signals are expected, corresponding to the ten carbon atoms.

The carbonyl carbons are the most deshielded and appear furthest downfield. The carboxylic acid carbonyl carbon (–COOH) is typically found in the 170-185 ppm range, while the ester carbonyl carbon of the acetoxy group (–OCOCH₃) appears in a similar but distinct region, generally around 165-175 ppm. docbrown.infolibretexts.org

The six aromatic carbons will resonate in the typical range of 125-150 ppm. libretexts.org The carbons directly attached to substituents (ipso-carbons) will have their chemical shifts significantly influenced by those groups. The carbon bearing the carboxylic acid group and the carbon bearing the acetoxy group are expected to be shifted downfield. hw.ac.uk

The aliphatic carbons from the methyl groups will appear in the upfield region of the spectrum. The acetoxy methyl carbon is expected around 20-30 ppm, while the aromatic methyl carbon will also be in a similar range, typically 10-25 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid Carbonyl (C=O) | 170 - 185 |

| Acetoxy Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-O, C-COOH, C-CH₃) | 130 - 150 |

| Aromatic (C-H) | 125 - 135 |

| Acetoxy Methyl (-OCOC H₃) | 20 - 30 |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure. weebly.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. slideshare.net In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons, confirming their connectivity and aiding in the assignment of their specific positions on the ring. blogspot.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton signal from the ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. spectroscopyonline.com It is an excellent tool for identifying the presence of specific functional groups.

The most prominent features in the IR spectrum of this compound will be the carbonyl (C=O) stretching absorptions. spectroscopyonline.com

Carboxylic Acid C=O Stretch: The carbonyl group of the carboxylic acid will give rise to a strong, sharp absorption band typically in the region of 1760-1690 cm⁻¹. orgchemboulder.com Due to hydrogen bonding between carboxylic acid molecules (forming dimers), this peak is often observed at the lower end of this range, around 1700 cm⁻¹. stmarys-ca.edu

Acetoxy (Ester) C=O Stretch: The ester carbonyl of the acetoxy group will also produce a strong absorption, typically at a slightly higher frequency than the carboxylic acid carbonyl, often in the range of 1750-1735 cm⁻¹. libretexts.org The presence of two distinct, strong peaks in the carbonyl region would be clear evidence for the two different C=O functional groups.

The C–O stretching vibrations for the carboxylic acid and the ester group are also expected to appear as strong bands in the 1320-1210 cm⁻¹ region. orgchemboulder.com

Aromatic C–H Vibrations: The stretching vibrations of the C–H bonds on the benzene ring typically appear as a group of weaker absorptions just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. docbrown.info

Aliphatic C–H Vibrations: The C–H stretching vibrations from the two methyl groups (aromatic and acetoxy) will absorb just below 3000 cm⁻¹, generally in the 2975-2850 cm⁻¹ region. spectroscopyonline.com

A very characteristic feature of carboxylic acids is the extremely broad O–H stretching absorption that spans from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. orgchemboulder.com This broadness is a result of strong hydrogen bonding and often overlaps with the C-H stretching vibrations. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H | C–H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C–H Stretch | 2975 - 2850 | Medium |

| Acetoxy Carbonyl | C=O Stretch | ~1750 | Strong |

| Carboxylic Acid Carbonyl | C=O Stretch | ~1700 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds such as this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio, MS provides precise information about the molecular weight and the structure of the compound through the analysis of its fragmentation patterns. The molecular formula for this compound is C10H10O4, corresponding to a nominal molecular weight of approximately 194.18 g/mol nih.gov.

Upon ionization, typically through electron impact (EI), the molecule loses an electron to form a molecular ion ([M]•+), whose m/z value confirms the molecular weight. The energy from the ionization process also induces fragmentation of the molecular ion into smaller, characteristic fragment ions. The fragmentation pathway provides valuable clues about the molecule's structural components. For this compound, key fragmentation pathways can be predicted based on the functional groups present: the carboxylic acid and the acetyl ester.

Plausible fragmentation patterns include:

Loss of ketene (CH2=C=O): A common fragmentation for acetylated compounds, leading to the formation of a 2-hydroxy-3-methylbenzoic acid radical cation.

Loss of the carboxyl radical (•COOH): Cleavage of the carboxylic acid group.

Loss of the acetoxy radical (•OCOCH3): Cleavage of the ester group.

Decarboxylation (loss of CO2): Following the loss of the acetyl group.

Analysis of these fragmentation patterns, often compared with mass spectra of similar aromatic acids and esters, allows for a detailed structural confirmation nih.govdocbrown.info.

High-Resolution Mass Spectrometry (HRMS) is a powerful sub-discipline of MS that measures the m/z ratio with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a compound's exact mass, which is crucial for unambiguously confirming its elemental composition. Unlike nominal mass, which uses integer masses for isotopes, the exact mass is calculated using the precise masses of the most abundant isotopes of the constituent elements.

For this compound, the molecular formula is C10H10O4 nih.gov. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This calculated value can then be compared to the experimentally determined mass from an HRMS instrument. The close agreement between the experimental and theoretical exact mass provides definitive confirmation of the molecular formula, distinguishing it from other potential formulas that may have the same nominal mass.

| Parameter | Value | Source/Method |

|---|---|---|

| Molecular Formula | C10H10O4 | nih.gov |

| Nominal Mass | 194 g/mol | Calculated |

| Average Molecular Weight | 194.18 g/mol | nih.gov |

| Theoretical Exact Mass | 194.05791 Da | Calculated (C=12.00000, H=1.00783, O=15.99491) |

| Experimental Exact Mass | 194.05800 Da | HRMS Measurement alfa-chemistry.com |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO2, H2O, etc.) are collected and weighed. From these measurements, the percentage composition of each element in the original sample can be calculated.

The results of elemental analysis are used to determine the empirical formula of a compound, which represents the simplest whole-number ratio of atoms. For this compound, the molecular formula is known to be C10H10O4 nih.gov. In this case, the empirical formula is the same as the molecular formula. The theoretical elemental composition can be calculated from the molecular formula and compared with the experimental values obtained from elemental analysis. A close correspondence (typically within ±0.4%) between the experimental and theoretical percentages serves to verify the purity and the assigned empirical and molecular formula of the synthesized or isolated compound.

| Element | Atomic Mass (g/mol) | Percentage Composition (%) |

|---|---|---|

| Carbon (C) | 12.011 | 61.86% |

| Hydrogen (H) | 1.008 | 5.19% |

| Oxygen (O) | 15.999 | 32.95% |

Computational Chemistry and Theoretical Modeling of 2 Acetyloxy 3 Methylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govreddit.com DFT calculations are instrumental in predicting the geometric, electronic, and spectroscopic properties of 2-(acetyloxy)-3-methylbenzoic acid.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For the related isomer, 3-acetoxy-2-methylbenzoic acid, DFT calculations using the B3LYP method with 6-31+G(d,p) and 6-311++G(d,p) basis sets have been performed to determine its optimized structural parameters. jocpr.comjocpr.com These theoretical calculations are generally performed for an isolated molecule in the gaseous phase and show slight deviations from experimental X-ray diffraction data, which are obtained from the solid state. jocpr.com For instance, the crystal structure of 3-acetoxy-2-methylbenzoic acid reveals that the molecule crystallizes in the orthorhombic space group, with specific cell dimensions of a = 7.754 Å, b = 11.346 Å, and c = 21.187 Å. jocpr.comnih.gov In this solid-state structure, the carboxylic acid group is twisted by 11.37° from the plane of the benzene (B151609) ring, while the acetoxy group is nearly perpendicular, with a twist of 86.60°. nih.gov

| Parameter | Experimental (X-ray) for 3-acetoxy-2-methylbenzoic acid jocpr.com | Calculated (B3LYP/6-311++G(d,p)) for 3-acetoxy-2-methylbenzoic acid jocpr.com |

|---|---|---|

| C2-C3 Bond Length (Å) | 1.403 | 1.408 |

| C3-O15 Bond Length (Å) | 1.401 | 1.391 |

| C8-O9 Bond Length (Å) | 1.309 | 1.352 |

| C8-O10 Bond Length (Å) | 1.218 | 1.212 |

| C2-C3-C4 Bond Angle (°) | 118.8 | 119.01 |

| C2-C3-O15 Bond Angle (°) | 118.6 | 119.84 |

| O9-C8-O10 Bond Angle (°) | 122.1 | 122.25 |

This table presents selected optimized geometrical parameters for the isomer 3-acetoxy-2-methylbenzoic acid, comparing experimental X-ray data with theoretical DFT calculations.

Natural Bond Orbital (NBO) analysis is another powerful tool used alongside DFT to analyze the electronic structure, providing insights into intramolecular charge transfer and hyperconjugative interactions within the molecule. jocpr.comjocpr.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. youtube.comnih.gov

For the isomer 3-acetoxy-2-methylbenzoic acid, the HOMO-LUMO gap has been calculated using DFT (B3LYP/6-311++G(d,p)). jocpr.com These calculations help in predicting the molecule's reactivity and electronic properties. For comparison, the HOMO-LUMO gap of the parent molecule, acetylsalicylic acid (aspirin), has been reported to be approximately 5.25 eV. researchgate.net

| Parameter | Calculated Value for 3-acetoxy-2-methylbenzoic acid (B3LYP/6-311++G(d,p)) jocpr.com |

|---|---|

| HOMO Energy (eV) | -9.33 |

| LUMO Energy (eV) | -2.11 |

| HOMO-LUMO Gap (ΔE) (eV) | 7.22 |

This table shows the calculated frontier molecular orbital energies and the resulting energy gap for the isomer 3-acetoxy-2-methylbenzoic acid.

From the HOMO-LUMO gap, other global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and softness can be derived, further characterizing the molecule's chemical behavior. jocpr.comresearchgate.net

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model and aid in spectral assignments.

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. For 3-acetoxy-2-methylbenzoic acid, harmonic vibrational frequencies have been calculated using DFT methods and scaled to improve agreement with experimental data. jocpr.comjocpr.com This comparison helps in the assignment of complex vibrational modes. For example, the characteristic C=O stretching vibrations of the carboxylic acid and acetoxy groups, and the C-H stretching modes, can be precisely assigned. jocpr.com

| Vibrational Mode | Experimental FT-IR (cm⁻¹) for 3-acetoxy-2-methylbenzoic acid jocpr.com | Calculated (Scaled) B3LYP/6-311++G(d,p) (cm⁻¹) for 3-acetoxy-2-methylbenzoic acid jocpr.com | Assignment |

|---|---|---|---|

| ν(C=O) | 1764 | 1769 | Ester C=O stretch |

| ν(C=O) | 1685 | 1690 | Carboxylic acid C=O stretch |

| ν(C-O) | 1286 | 1290 | Carboxylic acid C-O stretch |

| ν(C-O) | 1182 | 1185 | Ester C-O stretch |

| ν(C-H) | 3072 | 3070 | Aromatic C-H stretch |

This table presents a comparison of selected experimental and calculated vibrational frequencies for the isomer 3-acetoxy-2-methylbenzoic acid.

NMR Chemical Shifts: While experimental NMR spectra are readily obtained for many molecules, the theoretical calculation of NMR chemical shifts provides a powerful tool for structure verification and interpretation. units.ityoutube.com Methods like the Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, are used to predict ¹H and ¹³C NMR chemical shifts. Although specific calculated NMR data for this compound are not documented in the searched literature, the principles are well-established. units.it For related compounds like 2-chloro-3-methylbenzoic acid and 3-hydroxy-2-methylbenzoic acid, experimental NMR data is available, which can serve as a basis for understanding the expected spectral regions for the title compound. chemicalbook.comchemicalbook.com

Molecular Dynamics (MD) Simulations to Explore Conformational Landscapes and Intermolecular Interactions in Solution and Solid States

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their conformational flexibility and interactions with their environment. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, revealing how they move, rotate, and interact.

For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. The rotation around the single bonds connecting the carboxylic acid and acetoxy groups to the benzene ring allows the molecule to adopt various conformations. MD simulations can map the free energy landscape associated with these conformational changes, identifying the most stable conformers and the energy barriers between them. This is particularly important in solution, where the molecule's shape can be influenced by the solvent.

Furthermore, MD simulations can provide detailed insights into intermolecular interactions. In the solid state, simulations can model the crystal packing and the forces, such as hydrogen bonds and van der Waals interactions, that hold the crystal together. In solution, MD can be used to study how the solute interacts with solvent molecules, including the formation and dynamics of solvation shells. While specific MD studies on this compound are not present in the available literature, the methodology has been successfully applied to study the interaction of its parent compound, aspirin (B1665792), with proteins like human serum albumin, demonstrating its utility in understanding biomolecular interactions. mdpi.com

Hirshfeld Surface and Fingerprint Plot Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govacs.org It partitions the crystal space into regions where the electron distribution of a procrystal (a sum of spherical atomic electron densities) is dominated by a given molecule. The Hirshfeld surface itself is defined as the isosurface where the contribution of a molecule's electron density to the total procrystal density is 0.5.

Properties such as dnorm (normalized contact distance) can be mapped onto this surface to highlight regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), which are often associated with hydrogen bonds. nih.gov

The Hirshfeld surface can be summarized in a 2D "fingerprint plot," which plots the distance to the nearest nucleus exterior to the surface (de) against the distance to the nearest nucleus interior to the surface (di). nih.gov The distribution and shape of the points on this plot provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.

While a Hirshfeld analysis for this compound is not available, a study on the closely related compound 3-acetoxy-2-methylbenzoic anhydride (B1165640) provides an excellent illustration of the method. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) for 3-acetoxy-2-methylbenzoic anhydride nih.gov |

|---|---|

| H···H | 45.5 |

| O···H/H···O | 29.5 |

| C···H/H···C | 12.4 |

| C···O/O···C | 6.2 |

| C···C | 4.4 |

| O···O | 2.0 |

This table shows the percentage contributions of various intermolecular contacts to the total Hirshfeld surface for 3-acetoxy-2-methylbenzoic anhydride, a related compound.

In the case of the anhydride, the analysis revealed that H···H, O···H, and C···H contacts are the most significant, collectively accounting for over 87% of the total intermolecular interactions. nih.gov The sharp spikes in the fingerprint plot for O···H contacts correspond to the C–H···O hydrogen bonds that stabilize the crystal structure. This type of analysis would be highly beneficial for understanding the crystal packing of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR aims to predict the activity of new, untested compounds based on their structural features, or "descriptors." These descriptors can include physicochemical properties (e.g., logP, molar refractivity) and electronic properties (e.g., HOMO/LUMO energies, atomic charges) calculated using quantum chemical methods.

For a compound like this compound, which is an analog of the widely used drug aspirin, QSAR studies could be particularly insightful. A QSAR model could be developed using a series of its analogs with known biological activities (e.g., anti-inflammatory or anti-platelet activity). By identifying the key structural features that enhance or diminish activity, the model could guide the design of new, more potent, or selective analogs.

The general workflow for a QSAR study involves:

Data Set Selection: Assembling a set of structurally related molecules with experimentally measured biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the set.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While no specific QSAR models for analogs of this compound have been found in the surveyed literature, the methodology is broadly applicable and has been used to develop predictive models for various classes of compounds, including other anti-inflammatory agents and anticancer drugs. researchgate.net Such models are crucial in modern drug discovery for prioritizing the synthesis and testing of new chemical entities.

Research on Biological Activities and Pharmacological Potential of 2 Acetyloxy 3 Methylbenzoic Acid and Its Analogs

Antimicrobial Activity Studies

Salicylic (B10762653) acid and its derivatives are known to possess significant antimicrobial properties. researchgate.net The introduction of different functional groups to the basic salicylic acid structure can modulate their efficacy against a wide range of microorganisms.

In Vitro Antibacterial Efficacy against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of salicylic acid have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain Schiff base derivatives of salicylic acid have shown potent antibacterial effects with Minimum Inhibitory Concentrations (MICs) as low as 1.8 µg/mL. mdpi.com The antibacterial efficacy can be influenced by the specific substitutions on the aromatic ring. A study on halogenated azo-aspirin analogs revealed excellent antibacterial activities against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium), with MIC values ranging from 75-94 ppm and 64-89 ppm, respectively, which were superior to the standard antibiotic ampicillin. nih.gov

The structural characteristics of these analogs play a crucial role in their antibacterial action. For example, research on a library of structurally diverse aspirin (B1665792) analogs suggested that those with longer alkyl chains may exhibit selective activity against Gram-positive bacteria. digitellinc.com The difference in susceptibility between Gram-positive and Gram-negative bacteria is often attributed to the structural variations in their cell walls; the outer lipopolysaccharide layer of Gram-negative bacteria can provide a barrier against certain antibacterial agents. nih.gov

Table 1: In Vitro Antibacterial Activity of Salicylic Acid Analogs

| Compound/Analog | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Schiff base derivatives of salicylic acid | Gram-positive and Gram-negative bacteria | MIC values as low as 1.8 µg/mL | mdpi.com |

| Halogenated azo-aspirin analogs | E. coli | MIC: 75-94 ppm | nih.gov |

| Halogenated azo-aspirin analogs | S. aureus | MIC: 64-89 ppm | nih.gov |

| Aspirin analogs with long alkyl chains | Gram-positive bacteria | Selective activity | digitellinc.com |

| Salicylic acid microcapsules | S. aureus | More prominent bacteriostatic activity compared to E. coli | nih.gov |

In Vitro Antifungal Activity Screening

In addition to their antibacterial properties, salicylic acid and its derivatives have been investigated for their antifungal potential. Salicylic acid itself is effective against postharvest fungal pathogens. nih.gov Studies on aspirin have shown that it can inhibit the biofilm formation of Candida albicans, a common fungal pathogen, and exhibits synergistic effects when combined with antifungal drugs like amphotericin B. nih.gov

The antifungal activity is also structure-dependent. For instance, in a study of 2-benzoxazolinone (B145934) derivatives, which share structural similarities with salicylic acid derivatives, the lipophilic character of the substituents on the aromatic ring was found to be involved in their antifungal activity against C. albicans. researchgate.net However, some derivatives, such as 2-benzylidene-3-oxobutanamide derivatives, did not show significant activity against fungal strains like Cryptococcus neoformans and Candida albicans, indicating that specific structural features are necessary for antifungal efficacy. nih.gov

Determination of Minimum Inhibitory Concentrations (MIC) in Microbiological Assays

The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying the antimicrobial potency of a compound, representing the lowest concentration that completely inhibits the visible growth of a microorganism. nih.gov For salicylic acid microcapsules, the MIC against both E. coli and S. aureus was determined to be 4 mg/mL. nih.gov In another study, the MIC of a methanolic extract of M. sylvestris, which contains phenolic compounds, ranged from 21.9 ± 0.1 to 51.9 ± 0.5 mg/mL against various microorganisms. researchgate.net The MIC values for halogenated azo-aspirin derivatives against E. coli and S. aureus were found to be in the range of 75-94 ppm and 64-89 ppm, respectively. nih.gov

These values are determined through standardized methods such as broth dilution or agar (B569324) dilution, where the microorganisms are exposed to serial dilutions of the test compound. nih.gov

Table 2: MIC Values of Salicylic Acid Analogs against Various Microorganisms

| Compound/Analog | Microorganism | MIC Value | Reference |

|---|---|---|---|

| Salicylic acid microcapsules | E. coli | 4 mg/mL | nih.gov |

| Salicylic acid microcapsules | S. aureus | 4 mg/mL | nih.gov |

| Methanolic extract of M. sylvestris | Various bacteria | 21.9 - 51.9 mg/mL | researchgate.net |

| Halogenated azo-aspirin derivatives | E. coli | 75-94 ppm | nih.gov |

| Halogenated azo-aspirin derivatives | S. aureus | 64-89 ppm | nih.gov |

Proposed Mechanisms of Antimicrobial Action in Research Models

The antimicrobial mechanisms of salicylic acid and its derivatives are multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. It is suggested that these phenolic compounds interact with cell membrane proteins, leading to a loss of chemiosmotic control and subsequent cell death. nih.gov Salicylic acid can permeate the bacterial cell wall and bind with fatty acids in the cell membrane, thereby disrupting the lipid bilayer. researchgate.net

Another key mechanism, particularly in E. coli, is the activation of the multiple antibiotic resistance (mar) operon by salicylic acid. This activation leads to a decreased susceptibility to antibiotics. cdnsciencepub.com Furthermore, salicylic acids can affect bacterial virulence by decreasing their ability to form biofilms and increasing the population of persister cells. cdnsciencepub.com For some Schiff base derivatives of salicylic acid, the mechanism of action involves targeting key bacterial enzymes like ecKAS III, which is involved in fatty acid biosynthesis, or DNA gyrase and topoisomerase IV. mdpi.com In the case of aspirin's effect on C. albicans, it has been shown to induce oxidative stress and mitochondrial dysfunction, which contributes to the inhibition of biofilm formation. nih.gov

Anti-inflammatory Properties and Mechanisms in Cellular and Animal Models

The anti-inflammatory effects of aspirin and its analogs are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators. cdnsciencepub.comdrugbank.com Acetylsalicylic acid irreversibly inhibits both COX-1 and COX-2. drugbank.com

Research into novel analogs aims to develop compounds with improved anti-inflammatory profiles. For example, certain aspirin analogs have been synthesized to act as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.gov Some of these analogs were identified as highly potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory activity. nih.gov

In cellular models, such as RAW264.7 macrophages, methyl salicylate (B1505791) derivatives have been shown to significantly inhibit the release of pro-inflammatory cytokines like interleukin (IL)-6 and tumor necrosis factor (TNF)-α, and to reduce the lipopolysaccharide (LPS)-induced upregulation of COX-2. mdpi.com In animal models, these derivatives have demonstrated potent anti-inflammatory activities against xylene-induced ear edema and carrageenan-induced paw edema in mice, with some compounds showing efficacy comparable to or even exceeding that of aspirin and indomethacin. mdpi.com

Antioxidant Activity Investigations

The antioxidant properties of benzoic acid derivatives, including salicylic acid analogs, have been a subject of significant research. antiox.orgnih.gov These compounds can act as free radical scavengers, helping to mitigate oxidative stress, which is implicated in numerous diseases.

Studies have shown that the antioxidant activity of benzoic acid derivatives is highly dependent on their chemical structure, particularly the position of hydroxyl groups on the aromatic ring. antiox.orgresearchgate.netsemanticscholar.org Monohydroxybenzoic acid derivatives, especially those with the hydroxyl group in the ortho or para position relative to the carboxyl group, exhibit the best antioxidant properties against the superoxide (B77818) radical. antiox.orgresearchgate.netsemanticscholar.org Dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions also show superior antioxidant activity compared to those with meta-positioned hydroxyl groups. semanticscholar.org Conversely, blocking the hydroxyl group significantly reduces antioxidant activity. antiox.orgresearchgate.net

In contrast, another study comparing benzoic and cinnamic acid derivatives found that cinnamic acids were more efficient antioxidants in quenching peroxyl radicals and inhibiting the oxidative modification of low-density lipoprotein (LDL). nih.gov The hydroxyl radical scavenging activity of benzoic acid esters has been found to decrease with increasing alkyl chain length. nih.gov

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of chemical compounds can be effectively evaluated through free radical scavenging assays. Two of the most common methods employed for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These assays are based on the principle of electron donation by an antioxidant to neutralize the respective free radicals. nih.gov

While specific studies on the DPPH and ABTS radical scavenging activity of 2-(Acetyloxy)-3-methylbenzoic acid are not extensively detailed in the provided search results, the antioxidant properties of phenolic compounds, a class to which salicylic acid and its derivatives belong, are well-documented. nih.gov The scavenging ability of these compounds generally increases with higher concentrations. nih.gov

For instance, in the DPPH assay, a sample is mixed with a Tris-HCl buffer and a DPPH solution, and the scavenging activity is determined after a 30-minute incubation period. nih.gov Similarly, the ABTS assay involves the preparation of an ABTS radical cation (ABTS•+) solution, which is then decolorized in the presence of an antioxidant. The change in absorbance is measured to quantify the scavenging activity. nih.govnih.gov The reliability of the ABTS assay can be influenced by factors such as pH and reaction time. researchgate.net

It is important to note that the reaction conditions, including the solvent used, can impact the results of these assays. For example, a 70% aqueous methanol (B129727) solution has been identified as an optimal solvent for the DPPH assay when analyzing salt-containing samples. nih.gov

Metal Ion Chelating Activity

The ability of a compound to chelate metal ions is a significant aspect of its antioxidant activity, as certain metal ions, particularly iron, can catalyze the formation of reactive oxygen species. nih.govmdpi.com The metal chelating activity of a substance can be determined by assessing its ability to compete with a chelating agent, such as ferrozine (B1204870) or 2,2'-bipyridine, for the binding of ferrous ions (Fe²⁺). mdpi.com A decrease in the formation of the colored complex between the chelating agent and the metal ion indicates the chelating potential of the test compound.

Compounds possessing two or more functional groups such as hydroxyl (-OH), carboxyl (-COOH), methoxy (B1213986) (-OCH₃), and carbonyl (-C=O) in a suitable structural arrangement are known to effectively chelate metal ions like Fe²⁺. mdpi.com While specific data on the metal ion chelating activity of this compound is not available in the provided results, its structural analogs, particularly aspirin's metabolites like salicylic acid, 2,3-dihydroxybenzoic acid, and 2,5-dihydroxybenzoic acid, are recognized for their iron-chelating properties. mdpi.com These metabolites are believed to contribute to the anticancer effects of aspirin by targeting iron involved in free radical damage. mdpi.com

The metal chelating activity assay typically involves incubating the sample with a solution of a metal salt (e.g., FeSO₄) followed by the addition of a chelating indicator. The absorbance is then measured to determine the extent of metal ion chelation. nih.gov

Exploration of Antiviral Potential (Conceptual, based on related derivatives)

While direct studies on the antiviral activity of this compound are not specified in the provided information, the antiviral potential of its parent compound, salicylic acid, and its well-known derivative, acetylsalicylic acid (aspirin), has been explored. Both acetylsalicylic acid and salicylic acid have demonstrated the ability to inhibit the replication of SARS-CoV-2 in human lung tissue slices. nih.gov Their mechanism of action appears to be related to the inhibition of viral replication steps that occur before or during gene expression, rather than interfering with viral entry. nih.gov

Furthermore, salicylic acid plays a role in the antiviral immunity of plant stem cells. It activates a plant-encoded RNA-dependent RNA polymerase, which in turn amplifies antiviral RNA interference (RNAi), providing the stem cells with sequence-specific information to combat viral proliferation. nih.gov

In the context of other viruses, acetylsalicylic acid has shown antiviral activity against rhinoviruses and influenza viruses, although typically at high concentrations. nih.gov Salicylic acid has also been suggested to have a similar mechanism of action in inhibiting the replication of Hepatitis C Virus (HCV) as it does for the Tomato Bushy Stunt Virus, which involves binding to the protein GAPDH and suppressing its role in viral replication. nih.govresearchgate.net

It is important to note that while these findings on related compounds are promising, they are conceptual in relation to this compound. Further research is necessary to determine if this specific analog shares similar antiviral properties.

Research into Anticancer and Apoptosis-Inducing Activities (Conceptual, based on related compounds)

The potential for anticancer and apoptosis-inducing activities of this compound can be conceptualized based on the extensive research conducted on its analogs, particularly aspirin and other salicylic acid derivatives. Long-term use of aspirin has been associated with a reduced risk of developing various cancers, most notably colorectal cancer. nih.govnih.govdovepress.com

The anticancer mechanisms of aspirin and its derivatives are multifaceted. They are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors and promotes inflammation and cell proliferation. dovepress.com Beyond COX inhibition, salicylic acid and its derivatives can modulate signaling pathways crucial for cancer development, such as the NF-κB pathway. wikipedia.org

Furthermore, derivatives of salicylic acid have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, diaspirins, which are aspirin analogs, can induce apoptosis in colorectal cancer cell lines. nih.gov Similarly, other benzoic acid derivatives have been found to retard cancer cell growth by inducing apoptosis, often mediated by the activation of caspases. nih.gov

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

Building on the general anticancer potential, research on analogs of this compound has demonstrated specific inhibitory effects on the proliferation of various cancer cell lines.

For instance, aspirin and its analogs have been shown to inhibit the proliferation of the SW480 colorectal cancer cell line. nih.govresearchgate.net This inhibition is thought to occur through the perturbation of the epidermal growth factor receptor (EGFR) axis, which plays a critical role in cell growth and division. nih.govnih.govresearchgate.net

Other salicylic acid derivatives have also exhibited potent antiproliferative activity. A tryptamine (B22526) salicylic acid derivative, N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20), showed strong and broad-spectrum anticancer inhibition against several cell lines, including MGC-803 (gastric), MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) cells. rsc.org Another study found that 3-m-bromoacetylamino benzoic acid ethyl ester had a strong cancericidal effect on human leukemia and lymphoma cells, as well as on cell lines from prostate, colon, ductal, and kidney cancers. nih.gov

Benzoic acid derivatives have also been reported to inhibit the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values in the micromolar range. preprints.org For example, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids showed significant anticancer activity against MCF-7 cancer cells. preprints.org

The table below summarizes the inhibitory effects of some salicylic and benzoic acid derivatives on different cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Aspirin and its analogs | SW480 (colorectal) | Inhibition of cell proliferation, perturbation of EGFR axis | nih.govresearchgate.net |

| N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | MGC-803, MCF-7, HepG2, A549, HeLa | Potent and broad-spectrum anticancer inhibition | rsc.org |

| 3-m-bromoacetylamino benzoic acid ethyl ester | Leukemia, lymphoma, prostate, colon, ductal, kidney cancer cells | Strong cancericidal effect | nih.gov |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (breast) | Significant anticancer activity | preprints.org |

| Salicylic Acid | A549 (lung adenocarcinoma) | Decreased cell viability, cytotoxic and antiproliferative effects | researchgate.net |

| Dihydroxybenzoic acid (DHBA) | Colon cancer cells | Inhibition of HDAC activity, leading to growth inhibition | nih.gov |

Investigation of Apoptotic Pathways (e.g., Caspase Activation, Bcl-2 Regulation)

The induction of apoptosis is a key mechanism through which anticancer agents exert their effects. Research on compounds related to this compound has shed light on their ability to trigger apoptotic pathways, primarily through the activation of caspases and the regulation of the Bcl-2 family of proteins.

Caspases are a family of proteases that play a central role in the execution of apoptosis. nih.gov Several benzoic acid derivatives have been shown to induce apoptosis by activating these enzymes. For instance, 3-m-bromoacetylamino benzoic acid ethyl ester was found to increase the activity of the initiator caspase-9 and the effector caspases-3 and -6 in tumor cells. nih.gov The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway. nih.gov Similarly, dihydroxybenzoic acid (DHBA) treatment of colon cancer cells resulted in high levels of caspase-3, confirming the induction of apoptosis. nih.gov

The Bcl-2 family of proteins are crucial regulators of apoptosis, with some members (e.g., Bcl-2, Bcl-xL) being anti-apoptotic and others (e.g., Bax, Bak) being pro-apoptotic. The balance between these opposing factions determines the cell's fate. Studies on hydroxybenzoate magnesium analogues, which are derivatives of aspirin, have demonstrated their ability to modulate this balance in HT-1080 human fibrosarcoma cells. oatext.com These compounds were shown to increase the levels of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2 in a dose-dependent manner. oatext.com This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis.

Furthermore, the tumor suppressor protein p53 is a key player in the apoptotic response. The same hydroxybenzoate magnesium analogues were also found to increase the levels of p53, further supporting the activation of the intrinsic apoptotic pathway. oatext.com In some cancer cell lines, methyl-donor treatment has been shown to upregulate the pro-apoptotic proteins Bak and Bax while downregulating the anti-apoptotic proteins Mcl-1 and Bcl-2. mdpi.com

The table below summarizes the effects of related compounds on key components of the apoptotic pathway.

| Compound/Derivative | Cell Line | Effect on Apoptotic Pathway | Reference(s) |

| 3-m-bromoacetylamino benzoic acid ethyl ester | Tumor cells | Increased activity of caspase-9, -3, and -6 | nih.gov |

| Dihydroxybenzoic acid (DHBA) | Colon cancer cells | Increased levels of caspase-3 | nih.gov |

| Hydroxybenzoate magnesium analogues | HT-1080 (fibrosarcoma) | Increased Bax, decreased Bcl-2, increased p53 | oatext.com |

| Methyl-donors | MCF7 (breast), H1650 (lung) | Upregulation of Bak and Bax, downregulation of Mcl-1 and Bcl-2 | mdpi.com |

Enzyme Inhibition Studies and Molecular Target Identification in Biochemical Assays

Research into the molecular mechanisms of this compound and its analogs has identified several key enzymes and molecular targets that are modulated by these compounds, contributing to their pharmacological effects.

One of the most well-established targets of aspirin and its primary metabolite, salicylic acid, is the cyclooxygenase (COX) enzyme, with both COX-1 and COX-2 isoforms being affected. wikipedia.org Aspirin irreversibly inhibits COX-1 and modifies the activity of COX-2. wikipedia.org However, the therapeutic actions of salicylates extend beyond COX inhibition.

Biochemical assays have revealed that this compound itself is an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4), with an activity value of 19.95 μM. targetmol.comtargetmol.com

Furthermore, salicylic acid and its derivatives have been shown to interact with and inhibit a range of other proteins. Salicylate can directly inhibit the acetyltransferase activity of CBP/p300 by competing with acetyl-CoA. elifesciences.org This inhibition can affect the acetylation of both histone and non-histone proteins, thereby influencing gene expression and cellular processes. elifesciences.org

Studies have also identified cyclin-dependent kinases (CDKs) as potential targets. Salicylic acid metabolites, such as 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), have been shown to inhibit CDK enzyme activity. nih.gov This inhibition of CDKs, which are crucial regulators of the cell cycle, may contribute significantly to the chemopreventive effects of aspirin against colorectal cancer. nih.gov

Other identified molecular targets for salicylic acid and its derivatives include:

AMP-activated protein kinase (AMPK): Salicylic acid can directly activate AMPK, a key regulator of cellular energy metabolism. wikipedia.orgfrontiersin.org

Glyceraldehyde 3-phosphate dehydrogenase (GAPDH): Salicylic acid can bind to GAPDH and suppress its pro-apoptotic and viral replication-promoting activities. nih.govresearchgate.netfrontiersin.org

High mobility group box 1 (HMGB1): Salicylic acid binds to HMGB1, a protein involved in inflammation, and blocks its pro-inflammatory activities. nih.govfrontiersin.orgnih.gov

NF-κB: Both aspirin and salicylic acid can inhibit the pro-inflammatory signaling mediated by the transcription factor NF-κB. wikipedia.orgfrontiersin.org

The table below provides a summary of some of the identified molecular targets and the corresponding inhibitory effects of this compound and its analogs.

| Compound/Analog | Molecular Target | Effect | Reference(s) |

| This compound | Hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) | Inhibition (IC50 = 19.95 μM) | targetmol.comtargetmol.com |

| Salicylate | CBP/p300 acetyltransferase | Direct inhibition by competing with acetyl-CoA | elifesciences.org |

| Salicylic acid metabolites (2,3-DHBA, 2,5-DHBA) | Cyclin-dependent kinases (CDKs) | Inhibition of enzyme activity | nih.gov |

| Salicylic acid | AMP-activated protein kinase (AMPK) | Direct activation | wikipedia.orgfrontiersin.org |

| Salicylic acid | Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) | Binding and suppression of activity | nih.govresearchgate.netfrontiersin.org |

| Salicylic acid | High mobility group box 1 (HMGB1) | Binding and inhibition of pro-inflammatory activity | nih.govfrontiersin.orgnih.gov |

| Aspirin, Salicylic acid | NF-κB | Inhibition of pro-inflammatory signaling | wikipedia.orgfrontiersin.org |

| Aspirin | Cyclooxygenase (COX-1, COX-2) | Inhibition/modification of enzyme activity | wikipedia.org |

Structure Activity Relationship Sar Studies of 2 Acetyloxy 3 Methylbenzoic Acid Derivatives

Systematic Modification of the Acetyloxy Moiety and its Impact on Biological Activity

The acetyloxy group at the C2 position of the benzoic acid scaffold is a critical determinant of the pharmacological profile of 2-(acetyloxy)-3-methylbenzoic acid. Modifications to this moiety have been explored to modulate potency and selectivity. Studies on related aspirin (B1665792) analogs have shown that the nature of the acyl group can significantly influence activity.

One area of investigation involves altering the length and branching of the alkyl chain of the acyloxy group. For instance, replacing the acetyl group with longer-chain acyl groups, such as propionyl or butyryl, can affect the lipophilicity of the molecule. This, in turn, may influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Preliminary findings on structurally diverse aspirin analogs suggest that longer alkyl chains may confer selectivity against certain bacterial strains. digitellinc.com

Furthermore, the introduction of steric hindrance through the use of more structurally diverse acyl chlorides has been investigated. digitellinc.com The rationale is that bulkier acyl groups might favor binding to specific receptor pockets or enzyme active sites, potentially leading to enhanced selectivity. A convincing demonstration of the importance of the ester bond for biological activity was observed in a study on aspirin-based anticancer compounds, where replacing the acyloxy group with non-cleavable functionalities led to a complete loss of activity. nih.gov

Another approach involves the substitution of the acetyl group with aromatic acyl groups, such as a benzoyl group. This modification introduces additional aromatic interactions which could enhance binding affinity to target proteins. The electronic properties of these aromatic rings can be further tuned by introducing electron-donating or electron-withdrawing substituents, providing a finer level of control over the molecule's biological activity. Studies on aspirin-based benzyl (B1604629) esters have shown that the nature of the acyloxy function is an influential determinant of their inhibitory activity on cancer cell growth. researchgate.net

| Modification of Acetyloxy Moiety | R Group | Potential Impact on Biological Activity |

| Parent Compound | -CH₃ | Baseline activity |

| Increased Alkyl Chain Length | -CH₂CH₃ (Propionyl) | Altered lipophilicity, potentially affecting ADME and target interaction. |

| -CH₂CH₂CH₃ (Butyryl) | Further modification of lipophilicity and steric bulk. | |

| Introduction of Aromatic Ring | -C₆H₅ (Benzoyl) | Potential for additional π-π stacking interactions with target proteins. |

Influence of Methyl Group Position and Substitution Patterns on Efficacy and Selectivity

The position of the methyl group on the benzoic acid ring is a crucial factor that governs the efficacy and selectivity of this compound derivatives. The methyl group at the C3 position influences the molecule's conformation and electronic distribution, which in turn affects its interaction with biological targets.

Studies on various benzoic acid derivatives have demonstrated that the position of substituents can significantly impact their biological activities. For instance, a study on two benzoic acid derivatives showed that shifting a methyl group from the ortho- to the meta-position could increase certain bioactivities. icm.edu.pl This highlights the sensitivity of biological targets to the spatial arrangement of functional groups on the aromatic ring.

In the context of cyclooxygenase (COX) inhibition, a key mechanism for many aspirin-like molecules, the position of substituents is critical for selectivity between COX-1 and COX-2 isoforms. While specific comparative studies on the 2-, 3-, 4-, and 5-methyl isomers of 2-(acetyloxy)benzoic acid are not extensively documented in the reviewed literature, research on related compounds provides valuable insights. For example, in the case of sulindac sulfide, a non-steroidal anti-inflammatory drug (NSAID), the presence and position of a methyl group are major determinants of its time-dependent inhibition of COX enzymes. nih.gov Removal of the methyl group nearly eliminates this time-dependent inhibition. nih.gov

Furthermore, the electronic effects of the methyl group, an electron-donating group, can influence the acidity of the carboxylic acid and the reactivity of the acetyloxy group. The ortho-effect, observed in 2-methylbenzoic acid, can cause steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, thereby altering its acidity and interaction with receptors. While the methyl group in this compound is in the meta position relative to the carboxylic acid, its proximity to the acetyloxy group can still exert steric and electronic influences.

| Isomer of 2-(acetyloxy)methylbenzoic acid | Methyl Group Position | Potential Influence on Efficacy and Selectivity |

| Target Compound | 3-methyl | Specific steric and electronic environment influencing target binding. |